molecular formula C17H26O3Si B14377170 2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one CAS No. 89880-39-7

2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one

Cat. No.: B14377170
CAS No.: 89880-39-7
M. Wt: 306.5 g/mol
InChI Key: YOCOKCVKRXTNJJ-UHFFFAOYSA-N
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Description

2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one is a complex organic compound with a unique structure that includes a cyclohexyl ring, a phenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using trimethylsilyl chloride, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and influencing metabolic processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its trimethylsilyl group provides stability and protection during synthetic processes, making it a valuable intermediate in complex organic synthesis.

Properties

CAS No.

89880-39-7

Molecular Formula

C17H26O3Si

Molecular Weight

306.5 g/mol

IUPAC Name

2-(1-hydroxy-2-trimethylsilyloxycyclohexyl)-1-phenylethanone

InChI

InChI=1S/C17H26O3Si/c1-21(2,3)20-16-11-7-8-12-17(16,19)13-15(18)14-9-5-4-6-10-14/h4-6,9-10,16,19H,7-8,11-13H2,1-3H3

InChI Key

YOCOKCVKRXTNJJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCCCC1(CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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